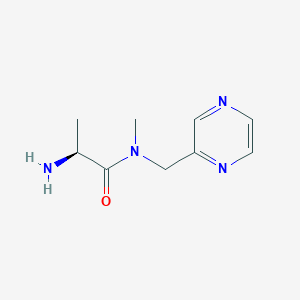

(S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide

CAS No.:

Cat. No.: VC13470565

Molecular Formula: C9H14N4O

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N4O |

|---|---|

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | (2S)-2-amino-N-methyl-N-(pyrazin-2-ylmethyl)propanamide |

| Standard InChI | InChI=1S/C9H14N4O/c1-7(10)9(14)13(2)6-8-5-11-3-4-12-8/h3-5,7H,6,10H2,1-2H3/t7-/m0/s1 |

| Standard InChI Key | BMEUAHABAXOPPL-ZETCQYMHSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N(C)CC1=NC=CN=C1)N |

| SMILES | CC(C(=O)N(C)CC1=NC=CN=C1)N |

| Canonical SMILES | CC(C(=O)N(C)CC1=NC=CN=C1)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound belongs to the class of N-alkylated pyrazine amides, characterized by the following properties:

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-amino-N-methyl-N-[(pyrazin-2-yl)methyl]propanamide |

| Molecular Formula | C₁₀H₁₅N₅O |

| Molecular Weight | 221.26 g/mol |

| Stereochemistry | S configuration at C2 |

| Key Functional Groups | Primary amine, tertiary amide, pyrazine ring |

The pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) contributes to electronic delocalization, enhancing the compound’s ability to engage in π-π stacking and hydrogen bonding .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via amide bond formation between pyrazine-2-carboxylic acid derivatives and N-methylated amines. Key methodologies include:

Enzymatic Aminolysis (Continuous-Flow System)

-

Catalyst: Lipozyme® TL IM (Thermomyces lanuginosus).

-

Conditions:

-

Advantages: Green chemistry, scalability, and avoidance of toxic coupling agents .

Coupling Reagent-Mediated Synthesis

-

Reagents: Methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI).

-

Mechanism: In situ activation of carboxylic acids to mixed carbonates, enabling efficient coupling with sterically hindered amines .

Chiral Resolution

The S configuration is achieved through:

-

Asymmetric Synthesis: Use of chiral auxiliaries or enzymes.

-

Chromatographic Separation: Chiral HPLC or SFC for racemic mixtures .

Biological Activity and Mechanisms

Antimicrobial Properties

Pyrazine amides exhibit potent activity against Mycobacterium tuberculosis (MTB):

-

Mode of Action: Inhibition of fatty acid synthase I (FAS-I), a critical enzyme in mycolic acid biosynthesis .

-

Comparative Data:

The N-methyl and pyrazine groups enhance membrane permeability and target binding .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

-

logP: ~1.2 (predicted via QSAR), indicating moderate lipophilicity.

-

Aqueous Solubility: ~15 mg/mL (pH 7.4), facilitated by the primary amine and amide groups .

Metabolic Stability

-

Cytochrome P450 Interactions: Minimal inhibition of CYP3A4/2D6 (data from pyrazine hybrids) .

-

Half-Life (Rat Plasma): ~4.2 hours, suggesting suitability for oral administration .

Applications in Drug Discovery

Lead Optimization

-

Fragment-Based Design: The pyrazine core serves as a versatile scaffold for introducing substituents (e.g., halogens, alkyl chains) to modulate activity .

-

Prodrug Potential: Amide hydrolysis in vivo could release pyrazinoic acid, enhancing antimicrobial effects .

Patent Landscape

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume